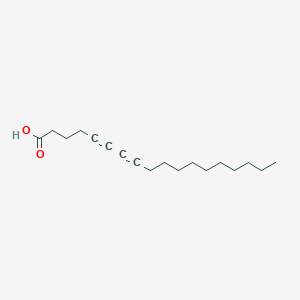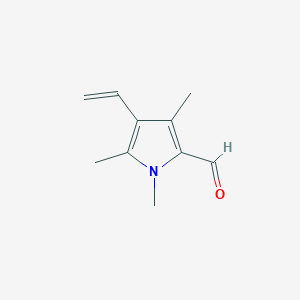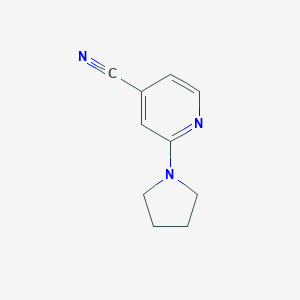
2-(Pyrrolidin-1-yl)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)isonicotinonitrile is a chemical compound with the formula C10H11N3 and a molecular weight of 173.21 g/mol . It is a specialty product for proteomics research applications .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .Physical And Chemical Properties Analysis
2-(Pyrrolidin-1-yl)isonicotinonitrile has a molecular weight of 173.21 g/mol . More detailed physical and chemical properties were not found in the papers retrieved.Scientific Research Applications
Versatility of Pyrrolidine in Drug Discovery
Pyrrolidine, a nitrogen-containing five-membered ring, is highly valued in medicinal chemistry due to its ability to efficiently explore pharmacophore space with sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through "pseudorotation." This versatility is evident in the design of bioactive molecules, including derivatives such as pyrrolizines and prolinol, which show target selectivity in various biological applications. The review by Petri et al. (2021) highlights the significant features of pyrrolidine rings, including their stereogenicity and the impact of substituent spatial orientation on the biological profile of drug candidates, guiding the design of new pyrrolidine compounds with diverse biological profiles (Petri et al., 2021).
Chemical and Biological Properties of Pyridine Derivatives
Pyridine derivatives are recognized for their significant chemical and medicinal applications. Altaf et al. (2015) discuss the wide range of biological activities associated with pyridine derivatives, many of which are utilized in clinical settings. The review underscores the importance of these compounds in modern medicinal applications, highlighting their role in developing new therapeutic agents (Altaf et al., 2015).
Role of Pyrrolidone-Based Surfactants
Pyrrolidone-based surfactants exhibit significant surface-active properties, particularly when the alkyl group is extended to C8P. These surfactants can synergistically interact with anionic surfactants, enhancing the performance of various surfactant structures by improving water solubility, compatibility, and solvency. Login's review (1995) covers the addition of pyrrolidone to different hydrophobes, illustrating how pyrrolidone's versatility and ability to reduce toxicity make it a valuable component in the development of surfactants (Login, 1995).
Safety and Hazards
The safety data sheet for 2-(Pyrrolidin-1-yl)isonicotinonitrile indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKSKCURNRHWPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562495 |
Source


|
| Record name | 2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)isonicotinonitrile | |
CAS RN |
127680-87-9 |
Source


|
| Record name | 2-(1-Pyrrolidinyl)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

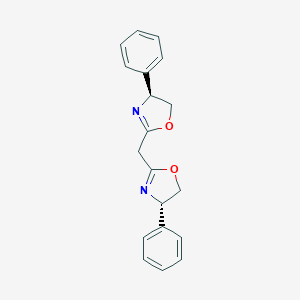



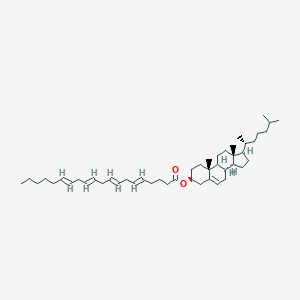

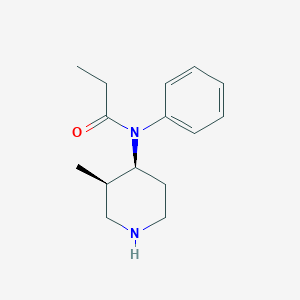
![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)



